molecular formula C18H16ClFN2O2 B2921184 2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide CAS No. 2034526-73-1

2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide

Cat. No.: B2921184
CAS No.: 2034526-73-1
M. Wt: 346.79
InChI Key: NRKJNQMMVIJVSF-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide is a complex organic compound characterized by its multiple functional groups, including chloro, fluoro, hydroxy, and benzamide moieties. This compound is part of a broader class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Mechanism of Action

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Indole derivatives are known to influence a broad range of biological activities , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of indole derivatives are generally influenced by their chemical structure .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, where an aryl hydrazine is reacted with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent halogenation and functional group modifications are performed to introduce the chloro and fluoro groups, as well as the benzamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent product quality and yield. Additionally, purification methods such as recrystallization, chromatography, and distillation are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or Dess-Martin periodinane.

  • Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles like sodium azide or potassium iodide.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide (CrO3), Dess-Martin periodinane (DMP)

  • Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2, Pd/C)

  • Substitution: Sodium azide (NaN3), potassium iodide (KI)

Major Products Formed:

  • Oxidation: 2-Chloro-6-fluorobenzaldehyde

  • Reduction: 2-Chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzylamine

  • Substitution: 2-Azido-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

  • Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound can be used as a lead compound in drug discovery and development, targeting various diseases and conditions.

  • Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Chloro-6-fluorobenzamide

  • 2-Hydroxy-2-(1-methyl-1H-indol-5-yl)ethylamine

  • N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide

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Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2/c1-22-8-7-11-9-12(5-6-15(11)22)16(23)10-21-18(24)17-13(19)3-2-4-14(17)20/h2-9,16,23H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKJNQMMVIJVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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